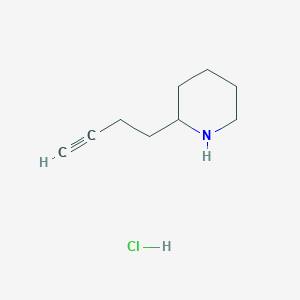

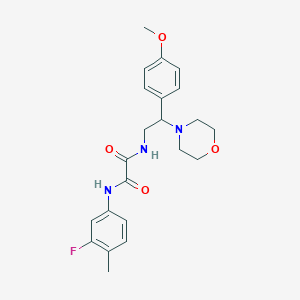

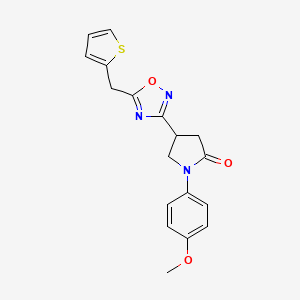

6-methoxy-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-1H-indole-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-methoxy-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-1H-indole-2-carboxamide, also known as MHY1485, is a small molecule that has gained attention in scientific research due to its potential applications in various fields.

Aplicaciones Científicas De Investigación

Polymorphic Modifications and Diuretic Properties

Compounds like "6-Hydroxy-N-(4-methoxyphenyl)-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide" have been studied for their strong diuretic properties, potentially usable as new hypertension remedies. Research into their polymorphic modifications, such as the triclinic and monoclinic forms, provides insights into their crystal packing and molecular interactions, which can influence their pharmacological properties (Shishkina et al., 2018).

Photo-Induced Reactions for Drug Development

The study of photo-induced reactions, like those involving oxime O-ethers derived from N-substituted 3-acyl-1,2-dihydrocinnoline-1,2-dicarboximides, leads to rearranged products with potential therapeutic applications. These reactions, resulting in compounds with a [1,3,5]triazino[1,2-a]indole skeleton, showcase the chemical versatility and potential for novel drug development (Tanaka et al., 1996).

Selective Histone Deacetylase Inhibitors

Research into 5-aroylindolyl-substituted hydroxamic acids has identified compounds with potent inhibitory selectivity against histone deacetylase 6 (HDAC6). These inhibitors can decrease phosphorylation and aggregation of tau proteins, offering a promising direction for Alzheimer's disease treatment. The neuroprotective activity and ability to cross the blood-brain barrier highlight the therapeutic potential of these compounds (Lee et al., 2018).

Rh(III)-Catalyzed Selective Coupling

The Rh(III)-catalyzed selective coupling of N-methoxy-1H-indole-1-carboxamide and aryl boronic acids represents a methodological advancement in the synthesis of complex organic molecules. This technique allows for efficient and diverse product formation, highlighting the importance of catalysis in drug synthesis and development (Zheng et al., 2014).

Propiedades

IUPAC Name |

6-methoxy-N-(3-oxo-5,6,7,8-tetrahydro-2H-cinnolin-6-yl)-1H-indole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O3/c1-25-13-4-2-10-7-16(20-15(10)9-13)18(24)19-12-3-5-14-11(6-12)8-17(23)22-21-14/h2,4,7-9,12,20H,3,5-6H2,1H3,(H,19,24)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLNZAQBLMSPCSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(N2)C(=O)NC3CCC4=NNC(=O)C=C4C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-methoxy-N-(3-oxo-5,6,7,8-tetrahydro-2H-cinnolin-6-yl)-1H-indole-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-Iodophenyl)-4-propyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B2426101.png)

![N-(2-cyano-3-methylbutan-2-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2426104.png)

![2-phenyl-N-[2,2,2-trichloro-1-(2,4-dichloroanilino)ethyl]acetamide](/img/structure/B2426111.png)

![N-(3-methoxyphenyl)-2-((9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide](/img/structure/B2426118.png)